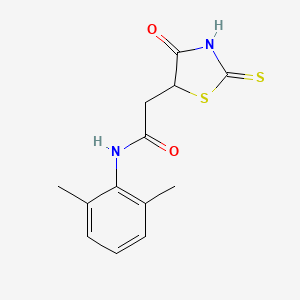

N-(2,6-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Description

N-(2,6-Dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a structurally complex acetamide derivative featuring:

- A 2,6-dimethylphenyl group attached to the acetamide nitrogen, contributing steric bulk and lipophilicity.

- A 4-oxo-4,5-dihydro-1,3-thiazole ring substituted with a mercapto (-SH) group at position 2 and a ketone at position 4.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-7-4-3-5-8(2)11(7)14-10(16)6-9-12(17)15-13(18)19-9/h3-5,9H,6H2,1-2H3,(H,14,16)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUFKQHVRUMTOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including antibacterial, antifungal, and anticancer activities. Understanding its biological activity is crucial for its application in medicinal chemistry.

Molecular Formula: C₁₃H₁₄N₂O₂S₂

Molecular Weight: 294.40 g/mol

CAS Number: 1142206-66-3

MDL Number: MFCD12027878

Structure:

Biological Activity Overview

Recent studies have focused on the biological activities of this compound. Below are key findings from various research investigations:

Anticancer Activity

A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The compound demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value indicating potent activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analysis .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against a range of bacterial and fungal strains. In vitro assays revealed that it exhibits considerable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating strong antimicrobial potential .

The biological activity of this compound is believed to be mediated through the formation of reactive sulfur species that interact with cellular macromolecules. This interaction leads to oxidative stress in microbial cells and cancer cells alike, contributing to their death .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

N-(2,6-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide has been studied for its potential as a therapeutic agent due to its unique structure that incorporates thiazole and mercapto groups. These features contribute to its biological activity.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. The thiazole moiety is particularly noted for its role in enhancing antimicrobial activity.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism for potential cancer treatment.

Biochemical Applications

In the realm of biochemistry, this compound serves as a valuable tool for studying protein interactions and enzyme activities.

Proteomics Research

The compound is utilized in proteomics for its ability to modify thiol groups in proteins. This property allows researchers to investigate protein structure and function by tagging specific proteins for further analysis. Its application in this field has led to insights into cellular processes and disease mechanisms.

Material Science

This compound also finds applications in material science. Its chemical structure allows it to be incorporated into polymer matrices or used as a ligand in coordination chemistry.

Polymer Development

The compound can be used as a monomer or additive in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Research into these materials is ongoing, with potential applications in coatings and composites.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL. |

| Study 2 | Anticancer Effects | Induced apoptosis in MCF7 breast cancer cells with IC50 values around 30 µM. |

| Study 3 | Proteomics Application | Successfully modified thiol groups on target proteins leading to improved detection methods. |

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

- N-(2-Methoxyphenyl) Analog (): Replacing the 2,6-dimethylphenyl group with a 2-methoxyphenyl moiety introduces an electron-donating methoxy group. Molecular weight remains similar (~296.4 g/mol), but biological activity differences are plausible due to altered target binding .

N-(2,6-Diethylphenyl) Derivatives ():

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor are herbicidal acetamides with bulkier 2,6-diethylphenyl groups. The chloro and methoxymethyl substituents enhance herbicidal activity via inhibition of fatty acid elongation in plants. In contrast, the target compound’s thiazole core may confer distinct mechanisms, such as thiol-mediated redox interactions .

Heterocyclic Core Modifications

- Thioxothiazolidinone Derivatives (): Compounds like 2-[2-(2,6-dichlorophenylamino)-phenyl]-N-(4-oxo-2-thioxothiazolidin-3-yl)-acetamide feature a thioxo (C=S) group instead of mercapto (C-SH). However, the mercapto group in the target compound offers reversible disulfide bond formation, balancing reactivity and stability .

- Oxazolidinyl Derivatives (): Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) replaces the thiazole with an oxazolidinone ring. Oxygen in the oxazolidinone improves hydrogen-bonding capacity, making oxadixyl a potent fungicide. The target compound’s sulfur-rich thiazole may instead target thiol-dependent enzymes or pathways .

Functional Group Additions

- Diethylamino Substituent (): 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide lacks the thiazole ring but includes a basic diethylamino group. This increases water solubility at physiological pH, suggesting applications in pharmaceuticals requiring systemic absorption.

Research Implications and Gaps

- Comparative studies with ’s methoxyphenyl analog could clarify substituent effects on activity.

- Synthetic Optimization: Methods from (thiazolidinone synthesis) and (cyclopropyl-functionalized thiazoles) provide templates for derivatization to enhance bioavailability or target specificity.

- Agrochemical Potential: Structural parallels to alachlor and oxadixyl () justify investigating herbicidal or fungicidal properties, though the thiazole’s unique reactivity may necessitate novel mode-of-action studies.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,6-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole ring. A common approach includes:

- Step 1 : Reacting a substituted oxadiazole or pyrazole precursor with chloroacetyl chloride in the presence of triethylamine under reflux conditions (e.g., 4 hours at 80°C) to form intermediate acetamide derivatives .

- Step 2 : Cyclization via nucleophilic substitution or thiol-mediated reactions to generate the thiazole-4-one core. Reagents like phosphorus pentasulfide may be used for thiazole ring formation .

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and purity at each stage .

Table 1 : Example reaction conditions for key intermediates

| Step | Reagents/Conditions | Monitoring Method | Yield (%) |

|---|---|---|---|

| 1 | Chloroacetyl chloride, triethylamine, reflux (4 h) | TLC (pet-ether) | ~65-75 |

| 2 | PCl₃ or POCl₃, DMF (catalyst) | HPLC | ~50-60 |

Basic: How can the structural integrity of this compound be validated experimentally?

Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide, S-H stretch at ~2550 cm⁻¹ for mercapto groups) .

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm for 2,6-dimethylphenyl) and thiazole protons (δ 4.2–5.0 ppm for dihydrothiazole) .

- LCMS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray crystallography (if available): Resolves 3D conformation, as seen in similar thiadiazole-acetamide derivatives .

Basic: What preliminary assays are suitable for evaluating its biological activity?

Answer:

Thiazole derivatives often exhibit antimicrobial or anticancer properties. Initial screens include:

- Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .

- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or kinases using fluorometric assays .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?

Answer:

Statistical DoE minimizes trial-and-error approaches:

- Factors : Reaction time, temperature, solvent polarity, and reagent stoichiometry.

- Response variables : Yield, purity (HPLC area %).

- Method : Central Composite Design (CCD) or Box-Behnken models to identify optimal conditions. For example, triethylamine volume and reflux time significantly impact acetamide intermediate yields .

- Validation : Confirm optimized conditions with ≤5% deviation from predicted values .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from assay conditions or compound purity. Mitigation strategies include:

- Reproducibility checks : Replicate assays in ≥3 independent trials with standardized protocols (e.g., fixed DMSO concentration).

- Computational validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to confirm target binding .

- Purity verification : Use LCMS or elemental analysis to rule out impurities (>98% purity required for reliable bioactivity data) .

Advanced: What mechanistic studies elucidate the compound’s reactivity in nucleophilic substitutions?

Answer:

Mechanistic insights can be gained via:

- Kinetic studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to determine activation energy.

- DFT calculations : Quantum chemical modeling (e.g., Gaussian 09) identifies transition states and electron density maps for the thiazole ring formation .

- Isotopic labeling : Use ³⁵S-labeled mercapto groups to track sulfur participation in cyclization .

Advanced: How can computational modeling predict its metabolic stability?

Answer:

- ADMET prediction : Tools like SwissADME estimate metabolic pathways (e.g., cytochrome P450 interactions) .

- Metabolite identification : Molecular dynamics simulations (e.g., GROMACS) model hydrolysis of the acetamide group in liver microsomes .

- Validation : Compare in silico results with in vitro microsomal assays (e.g., half-life >30 minutes indicates stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.